molecular formula C4H5NNa2O2S2 B14444935 N-(Dithiocarboxy)alanine disodium salt CAS No. 75808-41-2

N-(Dithiocarboxy)alanine disodium salt

Cat. No.: B14444935
CAS No.: 75808-41-2
M. Wt: 209.2 g/mol
InChI Key: IJYUPOZNBKUBQK-UHFFFAOYSA-L
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Description

N-(Dithiocarboxy)alanine disodium salt: is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of dithiocarboxylate groups, which are sulfur-containing functional groups. These groups confer specific reactivity and binding properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dithiocarboxy)alanine disodium salt typically involves the reaction of alanine with carbon disulfide under alkaline conditions. The process can be summarized as follows:

    Reacting alanine with carbon disulfide: Alanine is mixed with carbon disulfide in the presence of a strong base, such as sodium hydroxide. This reaction forms the dithiocarboxylate intermediate.

    Formation of the disodium salt: The intermediate is then treated with sodium hydroxide to form the disodium salt of N-(Dithiocarboxy)alanine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Key considerations include:

    Achieving high yields: Using efficient reaction conditions to maximize the yield of the desired product.

    Minimizing impurities: Ensuring the purity of the final product by controlling reaction parameters and purification steps.

    Cost-effectiveness: Utilizing cost-effective raw materials and optimizing the process to reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(Dithiocarboxy)alanine disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are important in stabilizing the structure of proteins and other biomolecules.

    Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.

    Substitution: The dithiocarboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used to oxidize this compound.

    Reducing agents: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.

    Substitution reagents: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

    Disulfides: Oxidation reactions typically yield disulfide-containing compounds.

    Thiols: Reduction reactions produce thiol-containing compounds.

    Substituted derivatives: Substitution reactions result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(Dithiocarboxy)alanine disodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.

    Medicine: Investigated for its potential therapeutic applications, including as a chelating agent for heavy metals.

    Industry: Utilized in wastewater treatment to remove heavy metals and other contaminants.

Mechanism of Action

The mechanism of action of N-(Dithiocarboxy)alanine disodium salt involves its ability to form strong bonds with metal ions and other electrophiles. The dithiocarboxylate groups can chelate metal ions, forming stable complexes. This property is particularly useful in applications such as heavy metal removal and protein stabilization.

Molecular Targets and Pathways:

    Metal ions: The compound targets metal ions, forming chelates that are stable and easily removed from solutions.

    Proteins: In biological systems, it can interact with cysteine residues in proteins, forming disulfide bonds that stabilize protein structures.

Comparison with Similar Compounds

N-(Dithiocarboxy)alanine disodium salt can be compared with other similar compounds, such as:

    N-(Dithiocarboxy)sarcosine disodium salt: Similar in structure but with different amino acid backbones.

    Trisodium dicarboxymethyl alaninate: Another compound with dithiocarboxylate groups but different applications and properties.

Uniqueness:

    Specificity: this compound has unique binding properties due to its specific amino acid backbone.

    Versatility: It is versatile in its applications, ranging from chemistry and biology to medicine and industry.

By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers and industry professionals can harness its potential for various scientific and practical uses.

Properties

CAS No.

75808-41-2

Molecular Formula

C4H5NNa2O2S2

Molecular Weight

209.2 g/mol

IUPAC Name

disodium;2-(sulfidocarbothioylamino)propanoate

InChI

InChI=1S/C4H7NO2S2.2Na/c1-2(3(6)7)5-4(8)9;;/h2H,1H3,(H,6,7)(H2,5,8,9);;/q;2*+1/p-2

InChI Key

IJYUPOZNBKUBQK-UHFFFAOYSA-L

Canonical SMILES

CC(C(=O)[O-])NC(=S)[S-].[Na+].[Na+]

Origin of Product

United States

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